molecular formula C32H26ClNO6S B11142616 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B11142616
M. Wt: 588.1 g/mol
InChI Key: WWYXHJFTCMNGRH-SSEXGKCCSA-N
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Description

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a benzyl group, a chloro substituent, and a sulfonamido-phenylacetate moiety. It is used in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl derivatives and 2-(4-methylbenzenesulfonamido)-2-phenylacetate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro and benzyl groups can be substituted with other functional groups, resulting in new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE
  • 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE

Uniqueness

Compared to similar compounds, 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE stands out due to its specific structural features, such as the combination of the chromen-2-one core with the sulfonamido-phenylacetate moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C32H26ClNO6S

Molecular Weight

588.1 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C32H26ClNO6S/c1-20-13-15-24(16-14-20)41(37,38)34-30(23-11-7-4-8-12-23)32(36)40-29-19-28-25(18-27(29)33)21(2)26(31(35)39-28)17-22-9-5-3-6-10-22/h3-16,18-19,30,34H,17H2,1-2H3/t30-/m1/s1

InChI Key

WWYXHJFTCMNGRH-SSEXGKCCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl

Origin of Product

United States

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